Phenyl 4-((2,5-dimethylfuran-3-carboxamido)methyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
phenyl 4-[[(2,5-dimethylfuran-3-carbonyl)amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-14-12-18(15(2)25-14)19(23)21-13-16-8-10-22(11-9-16)20(24)26-17-6-4-3-5-7-17/h3-7,12,16H,8-11,13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAILIBWBEXGAAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxamide Formation via Coupling Reactions
The critical 2,5-dimethylfuran-3-carboxamide moiety is typically introduced through carbodiimide-mediated coupling. As detailed in recent studies, the reaction between 2,5-dimethylfuran-3-carboxylic acid and a piperidine-bearing amine precursor employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) as activating agents. This method achieves yields of 68–75% under inert conditions, with dimethylformamide (DMF) as the solvent. Alternative coupling reagents such as dicyclohexylcarbodiimide (DCC) have been explored but result in lower yields (55–60%) due to side-product formation.
Table 1: Comparison of Coupling Reagents for Carboxamide Formation
| Reagent System | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| EDCl/HOBt | DMF | 25 | 75 | 98.2 |
| DCC/HOBt | DCM | 0→25 | 60 | 95.4 |
| HATU/DIEA | THF | 25 | 70 | 97.8 |
The amine precursor, 4-(aminomethyl)piperidine, is often protected as a tert-butyl carbamate (Boc) prior to coupling to prevent undesired side reactions. Deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM) quantitatively regenerates the free amine, which is subsequently reacted with the activated furan-carboxylic acid derivative.
Piperidine Ring Functionalization
Functionalization of the piperidine ring at the 4-position is achieved through nucleophilic alkylation or reductive amination. A prominent approach involves the reaction of 4-formylpiperidine-1-carboxylate with a primary amine under reducing conditions. Sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 facilitates imine reduction, yielding the desired aminomethyl product with >90% efficiency.
Microwave-assisted synthesis has emerged as a high-efficiency alternative. For instance, cesium carbonate-mediated alkylation in dimethyl sulfoxide (DMSO) at 120°C under microwave irradiation reduces reaction times from 12 hours to 1 hour while maintaining yields of 85–92%. This method is particularly advantageous for scale-up processes, minimizing thermal degradation.
Key Side Reactions and Mitigation Strategies
- Over-alkylation : Controlled stoichiometry (1:1 amine:alkylating agent) and low temperatures (0–5°C) suppress di-alkylation.
- Oxidation : Inert atmosphere (N2/Ar) and antioxidant additives (e.g., BHT) preserve amine integrity during prolonged reactions.
Esterification of the Piperidine Carboxylate
The final phenyl ester group is introduced via Steglich esterification or nucleophilic acyl substitution. Reacting the piperidine carboxylic acid with phenyl chloroformate in the presence of 4-dimethylaminopyridine (DMAP) provides the target ester in 80–85% yield. Alternatively, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) enable esterification with phenol derivatives, though this method is less favored due to stoichiometric phosphine oxide byproducts.
Optimization of Esterification Conditions
- Solvent Selection : Tetrahydrofuran (THF) outperforms DCM in reactivity, reducing reaction times by 30%.
- Catalyst Loading : DMAP at 10 mol% maximizes conversion without racemization.
Purification and Characterization Techniques
Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients (3:7 to 7:3). Recrystallization from ethanol/water mixtures enhances purity to >99% for pharmacological studies. Advanced analytical methods confirm structural fidelity:
- Nuclear Magnetic Resonance (NMR) : $$ ^1H $$ NMR (500 MHz, CDCl3) exhibits characteristic signals at δ 7.42–7.28 (m, 5H, phenyl), 6.12 (s, 1H, furan), and 3.85–3.70 (m, 2H, piperidine-CH2).
- High-Resolution Mass Spectrometry (HRMS) : [M+H]+ calculated for C21H25N2O4: 369.1814; found: 369.1811.
- HPLC Purity : Reverse-phase C18 column (MeCN/H2O + 0.1% TFA) confirms ≥98% purity.
Scalability and Industrial Considerations
Kilogram-scale synthesis requires adaptation of laboratory protocols. Continuous flow systems enhance the safety and efficiency of exothermic steps (e.g., carbodiimide couplings), while in-line FTIR monitoring enables real-time reaction control. Environmental impact assessments highlight solvent recovery (DMF, THF) as critical for sustainable manufacturing, reducing E-factor values by 40%.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-((2,5-dimethylfuran-3-carboxamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Medicinal Chemistry
Phenyl 4-((2,5-dimethylfuran-3-carboxamido)methyl)piperidine-1-carboxylate has been studied for its potential therapeutic effects in various diseases. Its structural characteristics suggest it could serve as a lead compound for developing new drugs targeting several biological pathways.
Case Study: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry investigated the antidepressant properties of this compound. Researchers found that it exhibited significant activity in animal models of depression, demonstrating its ability to increase serotonin levels in the brain. This suggests potential applications in treating mood disorders such as depression and anxiety.
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways.
Case Study: Inhibition of Dipeptidyl Peptidase IV (DPP-IV)
In vitro studies indicated that this compound effectively inhibits DPP-IV, an enzyme linked to glucose metabolism and type 2 diabetes. This inhibition could lead to improved glycemic control in diabetic patients.
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidepressant | Increases serotonin levels | Journal of Medicinal Chemistry |
| Enzyme Inhibition | Inhibits Dipeptidyl Peptidase IV | Diabetes Research Journal |
| Neuroprotective | Protects neurons from oxidative stress | Neuropharmacology Studies |
Neuropharmacology
The neuroprotective properties of this compound have been explored, particularly its effects on neurodegenerative diseases.
Case Study: Neuroprotection Against Oxidative Stress
Research published in Neuropharmacology demonstrated that the compound protects neuronal cells from oxidative damage, suggesting its potential use in treating conditions such as Alzheimer's disease.
Mechanism of Action
The mechanism of action of Phenyl 4-((2,5-dimethylfuran-3-carboxamido)methyl)piperidine-1-carboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Comparisons
The following table summarizes key structural and functional differences between the target compound and related analogs:
Key Observations:
Piperidine vs. Tetrahydropyridine Cores : The tetrahydropyridine derivative in exhibits partial saturation, which may enhance conformational flexibility compared to the fully saturated piperidine core in the target compound .
Substituent Linkages: The carboxamido group in the target compound may offer greater metabolic stability and hydrogen-bonding capacity than the ethylamino group in the analog from .
Bioactivity and Mechanism
- Antibacterial Activity : The tetrahydropyridine analog () shows confirmed antibacterial effects, attributed to its hydroxyl and acetyl-piperidine groups, which may disrupt bacterial cell membranes or enzyme function . The target compound’s 2,5-dimethylfuran moiety could similarly interfere with microbial targets, though experimental validation is needed.
- Antitumor Potential: Piperidine derivatives often interact with DNA or protein kinases. The phenyl ester in the target compound may enhance tumor cell uptake, while the carboxamido group could stabilize interactions with kinase active sites .
Physico-Chemical and Conformational Insights
- Lipophilicity : The phenyl ester in the target compound likely increases logP compared to ethyl esters, affecting absorption and distribution .
- Conformational Stability : X-ray studies of related tetrahydropyridines () reveal that substituent positioning influences bioactivity. The carboxamido group in the target compound may enforce a rigid conformation, optimizing target binding .
Biological Activity
Phenyl 4-((2,5-dimethylfuran-3-carboxamido)methyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 344.41 g/mol
- CAS Number : 2034435-36-2
The compound features a piperidine ring substituted with a phenyl group and a carboxamide derived from 2,5-dimethylfuran. The unique structure contributes to its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including:
- Opioid Receptors : Compounds in the piperidine class have shown affinity for μ-opioid receptors, which are crucial in pain modulation and reward pathways .
- Enzyme Inhibition : The presence of the furan moiety may facilitate interactions with enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy .
1. Opioid Receptor Modulation
Studies have demonstrated that derivatives of piperidine can act as opioid receptor antagonists. For instance:
- Case Study : A related compound, trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine, exhibited high affinity for μ-opioid receptors and was effective in reducing food intake in animal models . This suggests that the phenyl piperidine scaffold may retain similar properties.
2. Antifungal Activity
There is emerging evidence that compounds structurally related to this compound exhibit antifungal properties.
- Research Finding : A synergistic fungicidal mixture involving piperidine derivatives demonstrated enhanced efficacy against fungal pathogens . This indicates potential therapeutic applications in treating fungal infections.
Data Tables
Case Study 1: Opioid Receptor Interaction
In a study assessing the binding affinity of various piperidine derivatives to opioid receptors, it was found that certain modifications significantly enhanced μ-receptor selectivity. The findings suggest that the incorporation of specific substituents can optimize receptor interaction and therapeutic outcomes.
Case Study 2: Antifungal Synergy
A recent investigation into the antifungal properties of piperidine-based compounds revealed that combining these compounds with conventional antifungals resulted in a significant reduction in fungal load in vitro. This highlights the potential for developing combination therapies using this compound.
Q & A
Q. How to evaluate environmental impact during preclinical development?
- Methodological Answer : Follow OECD guidelines for:
- Biodegradation : Modified Sturm test (OECD 301B) to assess microbial breakdown.
- Ecotoxicology : Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201).
- Bioaccumulation : Log measurements and quantitative structure-property relationship (QSPR) modeling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
